molecular formula C14H16O5 B2471279 Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate CAS No. 889996-17-2

Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate

Cat. No.: B2471279
CAS No.: 889996-17-2
M. Wt: 264.277
InChI Key: OOFOKWQHCJFMCC-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate is an organic compound with the molecular formula C14H16O5. It is characterized by the presence of a butanoate group substituted with a 4-propoxyphenyl group and two oxo groups at the 2 and 4 positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Properties

IUPAC Name

methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-3-8-19-11-6-4-10(5-7-11)12(15)9-13(16)14(17)18-2/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFOKWQHCJFMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate typically involves the esterification of 2,4-dioxo-4-(4-propoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dioxo-4-phenylbutanoate
  • Methyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate
  • Methyl 2,4-dioxo-4-(4-ethoxyphenyl)butanoate

Uniqueness

Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the propoxy group plays a crucial role in the compound’s activity and interactions .

Biological Activity

Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a diketone structure with a propoxy-substituted phenyl group. Its molecular formula is C13H14O4C_{13}H_{14}O_4, and the presence of the propoxy group enhances its lipophilicity and solubility in organic solvents.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The compound has been studied for its potential to act as an enzyme inhibitor , affecting various biochemical pathways within cells. It may influence the activity of enzymes involved in metabolic processes, leading to potential therapeutic effects.

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that this compound exhibits moderate antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to established antimicrobial agents .
  • Antioxidant Properties :
    • Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting that this compound may possess antioxidant capabilities.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory mediators, indicating potential use in managing inflammatory conditions.

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of approximately 15 µg/mL against S. aureus, indicating significant antimicrobial potency.
  • Antioxidant Activity Assessment :
    In vitro assays showed that the compound effectively reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide, supporting its potential as an antioxidant agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoateDiketone with trimethoxy-substituted phenylAntioxidant, antimicrobialEnhanced lipophilicity due to methoxy groups
This compoundDiketone with propoxy-substituted phenylModerate antimicrobialPropoxy group affects solubility
Ethyl 2,4-dioxo-4-(3-methoxyphenyl)butanoateDiketone with methoxy-substituted phenylAntioxidantEthyl ester may influence bioavailability

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